BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of (R)-2-Amino-1,1,2-
triphenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (R)-2-Amino-1,1,2-triphenylethanol

Cat. No.: B152254

Disclaimer: Experimental spectroscopic data for (R)-2-Amino-1,1,2-triphenylethanol (CAS:
79868-79-4) is not readily available in public databases or scientific literature. This guide
provides a template of the requested information, including detailed experimental protocols and
data presentation, using the closely related and well-characterized compound, (1S,2R)-2-
Amino-1,2-diphenylethanol, as a proxy. Researchers studying (R)-2-Amino-1,1,2-
triphenylethanol can adapt these methodologies for its characterization.

Introduction

(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol with potential applications in
asymmetric synthesis and drug development. Its stereochemistry is a critical determinant of its
biological activity and chemical reactivity. Accurate spectroscopic characterization is therefore
essential for its identification, purity assessment, and quality control. This document outlines
the standard spectroscopic techniqgues—Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this class of compounds.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for a chiral amino alcohol,
exemplified by (1S,2R)-2-Amino-1,2-diphenylethanol. The data for (R)-2-Amino-1,1,2-
triphenylethanol is expected to show similar patterns, with shifts influenced by the presence of
the third phenyl group.
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Table 1: *H NMR Spectroscopic Data for (1S,2R)-2-
Amino-1,2-diphenylethanol

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
7.10-7.40 m 10H Aromatic Protons
4.85 d 1H CH-OH
4.25 d 1H CH-NH:2
2.50 brs 3H NHz and OH

Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: 3C NMR Spectroscopic Data for (1S,2R)-2-
Amino-1,2-diphenylethanol

Chemical Shift (6) ppm Assignment

142.5, 140.8 Aromatic C (quaternary)
128.5, 128.2, 127.8, 127.5, 127.1, 126.8 Aromatic CH

76.5 CH-OH

60.8 CH-NH:z

Solvent: CDCIs, Reference: CDCIs (77.16 ppm)

Table 3: IR Spectroscopic Data for (1S,2R)-2-Amino-1,2-
diphenylethanol
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Wavenumber (cm~?) Intensity Assignment

3350 - 3450 strong, broad O-H stretch

3250 - 3350 medium N-H stretch

3030 medium Aromatic C-H stretch
1600, 1495, 1450 medium to strong Aromatic C=C stretch
1060 strong C-O stretch

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data for (1S,2R)-2-Amino-
1,2-diphenylethanol
m/z

Relative Intensity (%) Assignment
213 5 [M]*
107 100 [C7H7O]*
106 95 [C7HeQ]*
79 40 [CeH7]*
77 50 [CeHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are
general procedures and may require optimization based on the specific instrumentation and
sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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Weigh approximately 5-10 mg of the analyte.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-
de).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is fully dissolved to avoid spectral artifacts.
IH NMR Acquisition:

e Acquire the proton NMR spectrum using a standard pulse program on a 300 MHz or higher
field spectrometer.

» Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
e Average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
13C NMR Acquisition:

e Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

» Set the spectral width to cover the expected range for carbon resonances (typically 0-200
ppm).

e Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:
e Record a background spectrum of the empty ATR crystal.
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Record the infrared spectrum over the range of 4000-400 cm~*. The background spectrum
will be automatically subtracted.

Mass Spectrometry (MS)

Electron lonization (EI) Method:

 Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography.

 lonize the sample using a standard electron energy of 70 eV.

e Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic
characterization of a chiral amino alcohol.
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Caption: General workflow from synthesis to spectroscopic characterization.
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Caption: Logical flow for the analysis of spectroscopic data.

 To cite this document: BenchChem. [Spectroscopic Analysis of (R)-2-Amino-1,1,2-
triphenylethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152254#spectroscopic-data-nmr-ir-ms-for-r-2-amino-
1-1-2-triphenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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